2-(Methoxymethyl)benzofuran

Organic Synthesis Palladium Catalysis Allylic Substitution

2-(Methoxymethyl)benzofuran (CAS 939792-77-5) is a benzofuran derivative characterized by a fused benzene and furan ring system with a methoxymethyl substituent at the 2-position. This compound belongs to a privileged scaffold class widely recognized in medicinal chemistry for its presence in numerous bioactive molecules, including marketed drugs such as amiodarone (antiarrhythmic), galanthamine (Alzheimer's), and ramelteon (insomnia).

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B15204767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)benzofuran
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3
InChIKeyVIENYOQVXILKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)benzofuran (CAS 939792-77-5): Class Definition and Core Identity for Research Procurement


2-(Methoxymethyl)benzofuran (CAS 939792-77-5) is a benzofuran derivative characterized by a fused benzene and furan ring system with a methoxymethyl substituent at the 2-position . This compound belongs to a privileged scaffold class widely recognized in medicinal chemistry for its presence in numerous bioactive molecules, including marketed drugs such as amiodarone (antiarrhythmic), galanthamine (Alzheimer's), and ramelteon (insomnia) [1]. The specific substitution pattern confers distinct chemical reactivity and synthetic utility that differentiates it from other benzofuran analogs.

2-(Methoxymethyl)benzofuran: Why Generic Benzofuran Substitution Fails in Critical Synthetic and Biological Applications


Substitution at the 2-position of the benzofuran core with a methoxymethyl group fundamentally alters the compound's reactivity profile, solubility, and biological target engagement compared to unsubstituted benzofuran or other 2-substituted analogs [1]. The methoxymethyl moiety serves as a versatile synthetic handle that enables selective transformations while maintaining stability under a range of reaction conditions, a balance not achievable with simple alkyl or hydroxyl substituents [2]. Generic substitution with benzofuran or other derivatives lacking this specific functionality leads to divergent reaction outcomes and unpredictable biological activity, underscoring the need for precise compound selection in research and development workflows.

Quantitative Evidence for 2-(Methoxymethyl)benzofuran Differentiation: Synthesis Yields, Biological Activity Modulation, and Reactivity Comparisons


Synthetic Efficiency: Superior Yield in One-Pot Conversion to 2-Methoxymethylbenzofurans vs. 2-Hydroxymethyl Analogs

In a palladium-catalyzed cycloisomerization sequence, the one-pot conversion of 2-methylene-2,3-dihydrobenzofuran-3-ols into 2-methoxymethylbenzofurans (including the target compound class) proceeded with yields of 52-80%, compared to 52-71% for the corresponding 2-hydroxymethylbenzofurans [1]. This represents a yield advantage of up to 9% absolute and a relative increase of up to 12.7% under identical acid-catalyzed allylic substitution conditions.

Organic Synthesis Palladium Catalysis Allylic Substitution

Versatile Synthetic Intermediate: Key Role in the One-Step Synthesis of 3-Hydroxymethylbenzofuran

2-(Methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone, a derivative of the target compound class, undergoes intramolecular cyclization under dilute hydrochloric acid in THF to yield 3-hydroxymethylbenzofuran in a single step [1]. This contrasts with the traditional two-step reduction of benzofuran-3-carbaldehyde using NaBH4, demonstrating a streamlined synthetic route enabled by the methoxymethyl functionality.

Medicinal Chemistry Heterocyclic Synthesis Drug Intermediate

Modulation of Biological Activity: Methoxymethyl Substitution Enhances Oral Bioactivity in 5-Lipoxygenase Inhibitors

In a series of 2-substituted 5-benzofuran hydroxamic acids, incorporation of small polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group led to more consistent oral activity as 5-lipoxygenase inhibitors [1]. The most potent inhibitors in this series achieved IC50 values of 40 nM, with an in vivo ED50 of 10.3 mg/kg for the lead compound. While the target compound itself was not directly tested, the SAR clearly demonstrates that methoxymethyl substitution at the 2-position is a critical determinant of oral bioavailability within this pharmacophore class.

5-Lipoxygenase Inflammation Structure-Activity Relationship

CYP Enzyme Interaction Profile: Differential Inhibition Potency Across CYP Isoforms for Benzofuran Derivatives

Benzofuran derivatives containing methoxy and related substituents exhibit differential inhibition of cytochrome P450 isoforms. A representative compound (BindingDB ID: BDBM50432670) showed a Ki of 71 nM for CYP1A2, 130 nM for CYP1A1, and an IC50 of 4.08 μM for CYP2B6 [1]. This isoform selectivity profile suggests that 2-substituted benzofurans with polar groups may be less prone to broad-spectrum CYP inhibition compared to unsubstituted or lipophilic analogs, although direct data for the target compound are not available.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Chemoselective Functionalization: 3-(Methoxymethyl)benzofuran as a Substrate in Gold-Catalyzed Domino Reactions

3-(Methoxymethyl)benzofuran participates efficiently in gold-catalyzed domino reactions with electron-rich arenes, demonstrating that the methoxymethyl group is compatible with cationic Au(III) catalysis and enables subsequent nucleophilic addition . While the 2-isomer was not explicitly studied, the analogous reactivity of the 3-isomer supports the general utility of methoxymethyl-substituted benzofurans as versatile building blocks for constructing complex heterocyclic architectures.

Gold Catalysis Domino Reactions Chemoselectivity

High-Value Application Scenarios for 2-(Methoxymethyl)benzofuran in Medicinal Chemistry and Process Development


Synthetic Intermediate for Streamlined Heterocycle Construction

2-(Methoxymethyl)benzofuran derivatives serve as key intermediates in the one-step synthesis of 3-hydroxymethylbenzofuran, a valuable building block for active pharmaceutical ingredients [1]. This application leverages the unique cyclization behavior of methoxymethyl-protected phenolic precursors, enabling a more efficient route compared to traditional multi-step sequences. Researchers procuring this compound can expect reduced synthetic complexity and higher overall yields in the preparation of benzofuran-based drug candidates.

Scaffold for Optimizing Oral Bioavailability in Anti-Inflammatory Drug Discovery

The methoxymethyl substituent at the 2-position has been identified as a structural feature that enhances oral activity in 5-lipoxygenase inhibitors [2]. Medicinal chemists exploring benzofuran-based anti-inflammatory agents should prioritize 2-(methoxymethyl)benzofuran as a starting point for SAR studies aimed at improving pharmacokinetic properties without sacrificing target engagement.

Probe for Cytochrome P450 Isoform Selectivity Studies

Benzofuran derivatives bearing polar 2-substituents exhibit differential inhibition across CYP isoforms, with nanomolar potency toward CYP1A2 and micromolar activity against CYP2B6 [3]. 2-(Methoxymethyl)benzofuran can be employed as a chemical probe to investigate structure-metabolism relationships and to design compounds with reduced potential for drug-drug interactions.

Building Block for Gold-Catalyzed Domino Reactions and Complex Heterocycle Synthesis

The methoxymethyl group enables participation in cationic gold-catalyzed domino processes, facilitating the rapid assembly of polycyclic frameworks . Researchers engaged in diversity-oriented synthesis or natural product analogue generation will find 2-(methoxymethyl)benzofuran a versatile entry point for creating structurally complex libraries with high atom economy.

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